molecular formula C6H14N2O B14512852 Butanimidamide, N-ethyl-N'-hydroxy- CAS No. 62626-16-8

Butanimidamide, N-ethyl-N'-hydroxy-

Cat. No.: B14512852
CAS No.: 62626-16-8
M. Wt: 130.19 g/mol
InChI Key: YCRVPCUJXJSIIZ-UHFFFAOYSA-N
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Description

Butanimidamide derivatives are a class of organic compounds characterized by a four-carbon backbone (butanimidamide) with substituted functional groups. The specific compound Butanimidamide, N-ethyl-N'-hydroxy- (IUPAC name: N-ethyl-N'-hydroxybutanimidamide) features an ethyl group (-CH₂CH₃) and a hydroxylamine (-NHOH) substituent. These compounds are often utilized in biochemical coupling reactions, therapeutic research, and as intermediates in organic synthesis .

Properties

CAS No.

62626-16-8

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N'-ethyl-N-hydroxybutanimidamide

InChI

InChI=1S/C6H14N2O/c1-3-5-6(8-9)7-4-2/h9H,3-5H2,1-2H3,(H,7,8)

InChI Key

YCRVPCUJXJSIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCC)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanimidamide, N-ethyl-N’-hydroxy- typically involves the reaction of butanimidamide with ethylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the correct substitution on the nitrogen atoms. The general reaction can be represented as:

Butanimidamide+Ethylamine+HydroxylamineButanimidamide, N-ethyl-N’-hydroxy-\text{Butanimidamide} + \text{Ethylamine} + \text{Hydroxylamine} \rightarrow \text{Butanimidamide, N-ethyl-N'-hydroxy-} Butanimidamide+Ethylamine+Hydroxylamine→Butanimidamide, N-ethyl-N’-hydroxy-

Industrial Production Methods: In an industrial setting, the production of Butanimidamide, N-ethyl-N’-hydroxy- may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Butanimidamide, N-ethyl-N’-hydroxy- can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the N-ethyl or N’-hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted butanimidamide derivatives.

Scientific Research Applications

Butanimidamide, N-ethyl-N’-hydroxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Analogs

The following table compares Butanimidamide, N-ethyl-N'-hydroxy- with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
N-ethyl-N'-hydroxybutanimidamide Not explicitly listed C₆H₁₃N₃O ~155.2 (calculated) Ethyl (-CH₂CH₃), hydroxylamine (-NHOH) Biochemical coupling (inferred)
N'-Hydroxy-2-phenylethanimidamide 19227-11-3 C₈H₁₀N₂O 150.18 Phenyl (-C₆H₅), hydroxylamine Antimicrobial research, organic synthesis
N'-Hydroxy-2-(piperazin-1-yl)butanimidamide 1562969-82-7 C₈H₁₈N₄O 186.26 Piperazine, hydroxylamine Therapeutic agent development
Cyclopropanecarboximidamide, N-hydroxy- (hydrochloride) 22926-85-8 C₄H₉ClN₂O 136.58 Cyclopropane, hydroxylamine Biochemical studies

Functional Group Reactivity

  • Hydroxylamine (-NHOH) : Present in all listed compounds, this group enables nucleophilic reactions, metal coordination, and participation in crosslinking (e.g., EDC/NHS chemistry) .
  • Ethyl vs. Piperazine-substituted analogs (e.g., CAS 1562969-82-7) exhibit enhanced binding to biological targets due to nitrogen-rich cyclic structures .

Biochemical Coupling

  • Hydroxylamine derivatives are critical in stabilizing intermediate reactive esters .
  • Crosslinking Efficiency: Hydroxylamine-containing compounds like N'-hydroxy-2-phenylethanimidamide (CAS 19227-11-3) achieve ~90% conjugation efficiency in protein-NC (nanocluster) systems, comparable to EDC/NHS-mediated reactions .

Toxicity and Stability

  • N-Hydroxy Compounds: Evidence from carcinogenicity studies on N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF) suggests that hydroxylamine derivatives can bind persistently to DNA, with ~10% of adducts remaining after 4–8 weeks .
  • pH Sensitivity : Hydroxylamine derivatives are destabilized under acidic conditions, limiting their use in low-pH environments .

Data Tables: Comparative Properties

Table 1. Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) LogP
N'-Hydroxy-2-phenylethanimidamide 66–67 335.5 Low 1.68
N'-Hydroxy-2-(piperazin-1-yl)butanimidamide Not reported Not reported Moderate ~0.5 (estimated)
Cyclopropanecarboximidamide, N-hydroxy- Not reported Not reported High (due to HCl salt) -0.52 (estimated)

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